2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid
Description
2-[1-(5-Bromothiophen-2-yl)-N-methylformamido]acetic acid is a heterocyclic carboxylic acid derivative featuring a 5-bromothiophene ring, an N-methylformamido group, and an acetic acid moiety.
The bromothiophene core distinguishes this compound from its furan-based analogs. Thiophene’s sulfur atom contributes to greater aromaticity and polarizability compared to furan’s oxygen, which may enhance binding affinity in biological systems or alter reactivity in synthetic pathways .
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFITWAKMVXQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated to form 5-bromothiophene.
Formylation: The bromothiophene is then formylated to introduce the formamido group.
Acetylation: Finally, the formamido derivative is acetylated to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted by various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the compound.
Coupling Reactions: Coupled products with various aryl or alkyl groups.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for various substitution reactions that can lead to the synthesis of complex molecules.
Pharmaceutical Development
Research indicates that 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid can act as an intermediate in the production of pharmaceuticals. Its bromothiophene moiety is particularly useful for enhancing biological activity and specificity in drug design.
Anticancer Activity Studies
Recent studies have evaluated the anticancer properties of compounds related to this compound. For instance, similar thiophene derivatives were tested against human tumor cells, demonstrating significant growth inhibition rates (mean GI50/TGI values around 15.72/50.68 μM) . This suggests a promising avenue for further exploration of this compound's potential in cancer therapeutics.
Material Science Applications
The compound has been investigated for its potential use in creating advanced materials due to its unique chemical structure. It can participate in coupling reactions leading to novel polymeric materials with desirable properties .
Mechanism of Action
The mechanism of action of 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromothiophene moiety may play a crucial role in these interactions due to its electronic properties .
Comparison with Similar Compounds
Key Structural Analogs
The primary analog for comparison is 2-[1-(5-Bromofuran-2-yl)-N-methylformamido]acetic acid (CAS: 954271-13-7), which replaces the thiophene ring with a furan ring. Other derivatives include metabolites and tetrazole-containing compounds (e.g., 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid ), but these differ significantly in core structure and functionality.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Crystallographic and Structural Insights
Crystallographic studies of related compounds (e.g., tetrazole derivatives ) utilize software such as SHELXL for refinement and Mercury CSD for visualization .
Research Findings and Industrial Relevance
- Discontinuation Status : Both the thiophene and furan analogs are listed as discontinued by suppliers like CymitQuimica and American Elements , suggesting challenges in production, stability, or market demand.
- Synthetic Utility : The bromine atom in both compounds offers a handle for further functionalization (e.g., cross-coupling reactions), though the thiophene variant’s electronic profile may favor Suzuki-Miyaura reactions over the furan analog .
Biological Activity
2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a bromothiophene moiety linked to a formamido group, which is significant for its biological interactions. The structural formula can be represented as follows:
Mechanisms of Biological Activity
-
Antimicrobial Activity :
- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the bromothiophene ring may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Inhibition of Photosynthetic Electron Transport :
- Antitubercular Activity :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various substituted acetic acids, including derivatives of thiophene. Results indicated that certain structural modifications led to enhanced activity against both planktonic and biofilm-forming bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.16% to 0.31% for effective compounds .
| Compound | MIC (planktonic) | MIC (biofilm) |
|---|---|---|
| This compound | TBD | TBD |
| Acetic Acid | 0.16% | 0.31% |
Case Study 2: Inhibition of Photosynthetic Electron Transport
In a comparative analysis involving various substituted quinoline derivatives, it was found that modifications in the side chains significantly affected their inhibitory capacity on photosynthetic electron transport. This suggests a possible pathway for further exploration with the bromothiophene derivative .
Case Study 3: Antitubercular Activity
In a screening of novel compounds against Mycobacterium tuberculosis, several derivatives showed promising results, outperforming traditional antibiotics like isoniazid and pyrazinamide. While specific data for the target compound is limited, its structural similarity suggests potential for further investigation in this area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
